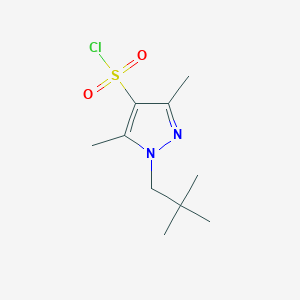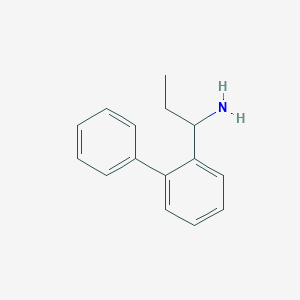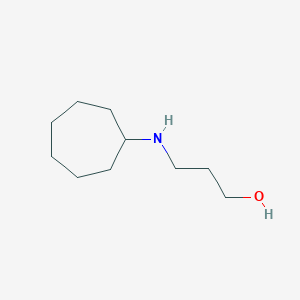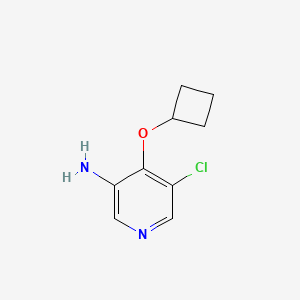
N-Cyclopropyl-3,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-3,5-dimethoxyaniline: is an organic compound with the molecular formula C11H15NO2. It is a derivative of aniline, where the aniline nitrogen is substituted with a cyclopropyl group and the aromatic ring is substituted with two methoxy groups at the 3 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Interfacial Polymerization: One method to synthesize N-Cyclopropyl-3,5-dimethoxyaniline involves the interfacial polymerization of 3,5-dimethoxyaniline using camphorsulfonic acid as the doping agent and soft template. The reaction conditions typically involve slow diffusion of the monomer from the oil phase to the water phase, which controls the progress of polymerization.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of haloarenes with cyclopropylamines. This method is widely used for the synthesis of various aniline derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Cyclopropyl-3,5-dimethoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form cyclopropyl-3,5-dimethoxyaniline.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups which activate the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Cyclopropyl-3,5-dimethoxyaniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-Cyclopropyl-3,5-dimethoxyaniline is used in the synthesis of complex organic molecules and as a building block in organic synthesis .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3,5-dimethoxyaniline involves its interaction with various molecular targets. The cyclopropyl group and methoxy substituents influence its reactivity and interaction with enzymes and receptors. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions .
Comparison with Similar Compounds
N-Cyclopropyl-2,5-dimethoxyaniline: Similar structure but with methoxy groups at the 2 and 5 positions.
N-Cyclopropyl-3,4-dimethoxyaniline: Methoxy groups at the 3 and 4 positions.
N-Cyclopropyl-3,5-dimethyl-aniline: Methyl groups instead of methoxy groups at the 3 and 5 positions.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-cyclopropyl-3,5-dimethoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-9(12-8-3-4-8)6-11(7-10)14-2/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
XQHRHOOIASXKBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([(2-Methylpropyl)sulfanyl]methyl)piperidine](/img/structure/B13250187.png)
![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13250197.png)
![3-Oxa-7-azaspiro[5.6]dodecane](/img/structure/B13250203.png)

![tert-Butyl 3-cyano-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13250221.png)

![2-Amino-2-[4-(aminomethyl)phenyl]acetic acid](/img/structure/B13250224.png)

![4-Chloro-5-cyclopropylthieno[2,3-d]pyrimidine](/img/structure/B13250230.png)


![4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one](/img/structure/B13250251.png)
![2-[(2,2-Dimethylpropanoyl)oxy]-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13250257.png)
